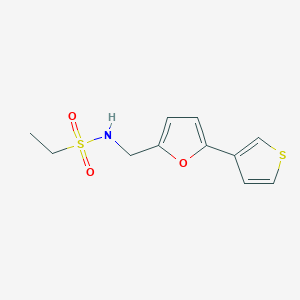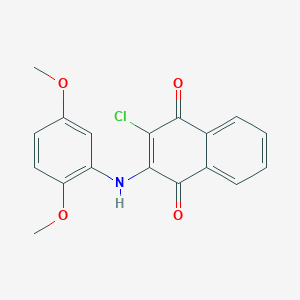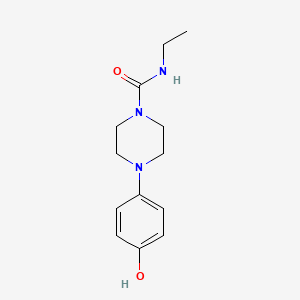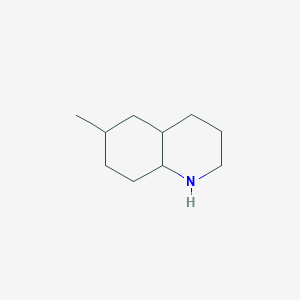
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline” is a biochemical compound used for proteomics research . Its molecular formula is C9H10F3NO2 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline” is defined by its molecular formula, C9H10F3NO2 . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline” is 221.18 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Chemical Fixation of CO2 with Aniline Derivatives
One interesting application of aniline derivatives involves their use in the chemical fixation of CO2, leading to the synthesis of functionalized azole compounds. This process demonstrates the potential of aniline derivatives in creating value-added chemicals from CO2, a sustainable and environmentally friendly resource. This methodology offers a novel approach to synthesizing important natural and biologically active azole derivatives, showcasing the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).
Hydroxypyridinone Complexes with Aluminium
Hydroxypyridinones, which show structural similarities in terms of functional groups to the compound of interest, have been actively developed as efficient chelators for aluminium (Al) and iron (Fe) for potential medical uses. The design and study of these compounds aim at improving their physico-chemical and pharmacokinetic properties, highlighting the significance of such functional groups in medical applications (Santos, 2002).
Lipid Peroxidation and Food Safety
The occurrence of lipid peroxidation byproducts, such as 4-hydroxy-2-nonenal, in food products poses a significant concern in food safety. Research in this area focuses on the formation pathways, toxicity, analysis methods, and mitigation strategies for such compounds. This highlights the importance of understanding the chemical behavior and potential toxicological effects of reactive compounds formed during lipid peroxidation, which could be relevant to the study of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline in similar contexts (Liao et al., 2020).
Paeonol Derivatives and Pharmacological Activities
Paeonol and its derivatives, which possess methoxy groups similar to the compound , have been extensively studied for their wide range of pharmacological activities. The structure modification of paeonol and the investigation of its derivatives' mechanisms of action reveal significant anti-inflammatory, antioxidant, and other pharmacological effects. This suggests that the functional groups present in compounds like 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline could be explored for similar pharmacological applications (Wang et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUAQKNJDNXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2601548.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide](/img/structure/B2601552.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)